molecular formula C8H4F3O2- B1240618 3-Trifluoromethylbenzoate

3-Trifluoromethylbenzoate

Cat. No.: B1240618
M. Wt: 189.11 g/mol
InChI Key: FQXQBFUUVCDIRK-UHFFFAOYSA-M
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Description

Significance of Fluorinated Benzoate (B1203000) Scaffolds in Modern Chemical Research

Fluorinated benzoate scaffolds are foundational structures in contemporary chemical research due to the profound influence of fluorine on molecular properties. The incorporation of fluorine or fluorine-containing groups, such as the trifluoromethyl (-CF3) group, into a benzoate ring can dramatically alter a molecule's physical, chemical, and biological characteristics. beilstein-journals.orgcymitquimica.com

One of the most significant effects of fluorination is the enhancement of lipophilicity, which can improve a compound's ability to cross biological membranes. nih.govcore.ac.uk This, along with increased metabolic stability and bioavailability, makes fluorinated scaffolds highly desirable in drug discovery. acs.orgnih.gov Approximately 25% of all approved drugs contain fluorine, a testament to its importance in medicinal chemistry. acs.orgnih.gov In agrochemicals, fluorination can lead to more potent and selective herbicides and insecticides. acs.orgchemimpex.com

The strong electron-withdrawing nature of fluorine also activates the aromatic ring for certain chemical reactions, such as nucleophilic aromatic substitution, providing synthetic chemists with versatile pathways to create novel and complex molecules. core.ac.uk Benzoate derivatives, in particular, serve as key intermediates and building blocks for a wide array of more complex, biologically active molecules and advanced materials. chemimpex.comnih.gov The ability to fine-tune properties by strategically placing fluorine atoms on a benzoate scaffold allows researchers to rationally design molecules with improved efficacy and stability. chemimpex.comnih.gov

Overview of Research Trajectories for 3-Trifluoromethylbenzoate

Research involving this compound, a member of the benzoate family characterized by a trifluoromethyl group at the third position of the benzene (B151609) ring, is primarily focused on its application as a versatile chemical intermediate. ontosight.ai Its structure makes it a valuable building block in several key areas.

Pharmaceutical and Agrochemical Synthesis: A major research trajectory for this compound and its esters, like Methyl 3-(trifluoromethyl)benzoate and Ethyl 3-(trifluoromethyl)benzoate, is their use in the synthesis of pharmaceuticals and agrochemicals. cymitquimica.comchemimpex.com The trifluoromethyl group is known to enhance biological activity, and its placement on the benzoate ring allows for the creation of new therapeutic agents and crop protection chemicals. chemimpex.comontosight.ai Researchers utilize this compound to construct more complex molecules, aiming to leverage the unique electronic properties of the -CF3 group to improve interactions with biological targets. ontosight.ai

Materials Science: In materials science, this compound is investigated for its potential to be incorporated into advanced polymers and coatings. chemimpex.com The presence of the fluorinated group can bestow enhanced chemical resistance, thermal stability, and durability upon these materials, making them suitable for high-performance industrial applications. chemimpex.com

Synthetic Methodology: The compound is also a subject of study in the development of new synthetic methods. For instance, processes for preparing 3-Trifluoromethylbenzoic acid from precursors like m-xylene (B151644) through chlorination, fluoridation, and hydrolysis have been developed. google.com Its derivatives are also used as standards in analytical chemistry for instrument calibration. chemimpex.com

Below is a table summarizing the key physicochemical properties of 3-(Trifluoromethyl)benzoic acid, the parent acid of this compound.

PropertyValue
Molecular Formula C₈H₅F₃O₂
Molecular Weight 190.12 g/mol
Melting Point 104-106 °C
Boiling Point 238.5 °C at 775 mm Hg
Appearance Colorless to almost colorless clear liquid

Data sourced from public chemical databases. chemimpex.comchembk.comnih.gov

Historical Context of Trifluoromethylated Aromatic Compounds in Synthetic Chemistry

The journey of trifluoromethylated aromatic compounds in chemistry began long before their widespread application. The unique nature of the trifluoromethyl group sparked early scientific curiosity and laid the groundwork for modern organofluorine chemistry.

The first investigation into the biological activity of trifluoromethyl groups was conducted by F. Lehmann in 1927. wikipedia.org However, the synthetic origins trace back even further. In 1892, Frédéric Swarts developed an early method for trifluoromethylation using antimony fluoride (B91410) to convert benzotrichloride (B165768) into trifluoromethylbenzene derivatives. wikipedia.org This pioneering work was later advanced in the 1930s when industrial entities like Kinetic Chemicals and IG Farben began using hydrogen fluoride (HF) as a fluorinating agent instead of the more hazardous antimony-based reagents. wikipedia.org

A significant leap in synthetic methodology came with the development of specific trifluoromethylating reagents. In 1984, Ingo Ruppert reported the synthesis of trifluoromethyltrimethylsilane (TMSCF₃), now famously known as the Ruppert-Prakash reagent. wikipedia.orgresearchgate.net This compound became a cornerstone for nucleophilic trifluoromethylation. wikipedia.org Around the same time, the Yagupolskii group pioneered the development of electrophilic trifluoromethylating reagents, specifically S-trifluoromethyl diarylsulfonium salts, which were effective for trifluoromethylating nucleophiles like thiophenolates. beilstein-journals.orgresearchgate.net

Further expansion of the chemist's toolkit came with reagents developed by Umemoto and Togni. The Umemoto reagents, such as S-(trifluoromethyl)dibenzothiophenium salts, are stable and effective electrophilic sources of the -CF3 group. beilstein-journals.orgresearchgate.net The development of copper-catalyzed trifluoromethylation reactions, an area that has seen rapid growth, also represents a major advancement, offering efficient and cost-effective methods for creating C-CF₃ bonds. nih.gov These historical milestones have collectively enabled the now routine incorporation of trifluoromethyl groups into aromatic systems, fueling innovation across the chemical sciences. researchgate.netnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O2/c9-8(10,11)6-3-1-2-5(4-6)7(12)13/h1-4H,(H,12,13)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQXQBFUUVCDIRK-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3O2-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301262618
Record name Benzoic acid, 3-(trifluoromethyl)-, ion(1-)
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URL https://comptox.epa.gov/dashboard/DTXSID301262618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75899-44-4
Record name Benzoic acid, 3-(trifluoromethyl)-, ion(1-)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75899-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-(trifluoromethyl)-, ion(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301262618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 3 Trifluoromethylbenzoate and Its Derivatives

Classical Esterification Routes to 3-Trifluoromethylbenzoate

The formation of the ester functional group in this compound is predominantly achieved through well-established esterification reactions, with the most common precursor being 3-(trifluoromethyl)benzoic acid.

Esterification of 3-(Trifluoromethyl)benzoic Acid

The direct esterification of 3-(trifluoromethyl)benzoic acid is a fundamental and widely employed method for synthesizing its corresponding esters. chemicalbook.com This process typically involves the reaction of the carboxylic acid with an alcohol in the presence of a catalyst. For instance, the synthesis of methyl 3-(trifluoromethyl)benzoate is commonly achieved by reacting 3-(trifluoromethyl)benzoic acid with methanol (B129727). google.coma2bchem.com While this reaction can proceed without a catalyst, it is often slow. The use of catalysts is standard practice to increase the reaction rate and yield. Another synthetic variation involves a two-step process where the carboxylic acid first reacts with an amine to form an amide intermediate, which is subsequently esterified.

It is also noteworthy that the neutralization of 3-(trifluoromethyl)benzoic acid with a base, such as sodium hydroxide (B78521), yields the corresponding carboxylate salt, sodium 3-(trifluoromethyl)benzoate, which has distinct applications and solubility properties compared to its ester counterpart.

Acid-Catalyzed Esterification Processes

To accelerate the esterification of 3-(trifluoromethyl)benzoic acid, strong acid catalysts are frequently utilized. This process, known as Fischer esterification, is a cornerstone of organic synthesis. The catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol.

Commonly used catalysts for this transformation include:

Sulfuric Acid (H₂SO₄) : A strong mineral acid often used in catalytic amounts for the synthesis of esters like methyl 3-(trifluoromethyl)benzoate from the parent acid and methanol. google.coma2bchem.com

p-Toluenesulfonic Acid (p-TsOH) : An organic solid acid that is also effective and sometimes preferred for its easier handling.

Lewis Acids : More recently, Lewis acids have been explored as catalysts. For example, zirconocene (B1252598) triflate has demonstrated catalytic activity in the esterification of various benzoic acids, although its efficiency with substituted benzoic acids can be moderate. rug.nl

The choice of catalyst and reaction conditions, such as temperature and removal of water, are optimized to drive the equilibrium towards the formation of the desired ester product.

Green Chemistry Approaches in Ester Synthesis

In line with the principles of sustainable chemistry, efforts have been made to develop more environmentally benign methods for ester synthesis. These approaches focus on reducing waste, avoiding hazardous reagents, and utilizing renewable resources.

One notable green method involves the oxidation of 3-(trifluoromethyl)benzaldehyde (B1294959) to 3-(trifluoromethyl)benzoic acid using diphenyl diselenide as a catalyst with hydrogen peroxide in an aqueous medium. chemicalbook.commdpi.com This process is considered green due to the use of a non-toxic solvent (water) and an efficient catalyst. mdpi.com Following the synthesis of the acid, the subsequent esterification can also be designed with green principles in mind.

Key green strategies applicable to benzoate (B1203000) ester synthesis include:

Heterogeneous Catalysis : The use of solid, recyclable catalysts simplifies product purification and reduces waste. For example, cellulose-supported copper iodide (CuI) nanoparticles have been effectively used as a heterogeneous catalyst in aqueous media for synthesizing triazoles linked to 4-trifluoromethylbenzoate, highlighting the potential of such systems. researchgate.net

Alternative Solvents : Replacing traditional organic solvents with water or other less harmful alternatives is a key goal of green chemistry. mdpi.com

Photocatalysis : Light-driven reactions can often proceed under mild conditions. Photocatalytic methods have been developed for the hydrodefluorination of polyfluorobenzoic acid derivatives, demonstrating a novel way to manipulate fluorinated aromatic systems under green conditions. nih.gov

Table 1: Comparison of Esterification Approaches for this compound

Method Catalyst / Reagent Key Features Reference
Classical Fischer Esterification 3-(Trifluoromethyl)benzoic Acid, Methanol, H₂SO₄ Standard, effective method; requires strong acid catalyst. google.com, a2bchem.com
Amide Intermediate Route 3-(Trifluoromethyl)benzoic Acid, Amine, p-TsOH, Methanol Two-step process; useful for specific substrates.
Green Oxidation-Esterification 3-(Trifluoromethyl)benzaldehyde, (PhSe)₂, H₂O₂ Green synthesis of the acid precursor in water. chemicalbook.com, mdpi.com
Heterogeneous Catalysis Cellulose-supported CuI-nanoparticles Recyclable catalyst, aqueous medium; demonstrated for related compounds. researchgate.net

Halogenation and Fluorination Strategies

An alternative to starting with a pre-functionalized aromatic ring is to introduce the trifluoromethyl group (-CF₃) onto a simpler precursor. This is often achieved through halogenation reactions. The -CF₃ group is highly valued in medicinal chemistry as it can enhance properties like metabolic stability and bioavailability. nih.govwikipedia.org

Side-Chain Chlorination and Subsequent Fluorination

A robust industrial method for synthesizing trifluoromethylated aromatics involves a multi-step process starting from a methyl-substituted precursor. google.com For this compound, the synthesis can commence with a derivative of m-toluic acid, such as m-methylbenzoyl chloride. google.comgoogle.com

The key steps in this sequence are:

Side-Chain Chlorination : The methyl group of m-methylbenzoyl chloride is subjected to radical chlorination, typically using chlorine gas under UV light, to replace the three hydrogen atoms with chlorine atoms. This yields m-(trichloromethyl)benzoyl chloride. google.comgoogle.com

Fluorination : The trichloromethyl group is then converted to a trifluoromethyl group through a halogen exchange (halex) reaction. This is accomplished using a fluorinating agent, such as anhydrous hydrofluoric acid (HF). google.com Antimony salts are sometimes used as catalysts in similar reactions (Swarts reaction). wikipedia.orgwikipedia.org The product of this step is m-trifluoromethylbenzoyl fluoride (B91410). google.com

Esterification : The resulting acid fluoride can be directly reacted with an alcohol (e.g., methanol) or first hydrolyzed to 3-(trifluoromethyl)benzoic acid and then esterified to produce the final this compound ester. google.com

This strategy is advantageous as it utilizes inexpensive and readily available starting materials. google.com

Controlled Fluorination Techniques for Trifluoromethyl Group Introduction

Modern organic synthesis has seen the development of more sophisticated and controlled methods for introducing the trifluoromethyl group. These techniques offer greater functional group tolerance and can often be applied at later stages of a synthetic sequence. illinois.edu

Key advanced strategies include:

Metal-Catalyzed Cross-Coupling : Palladium and copper catalysts are widely used to form C-CF₃ bonds. A common approach involves the reaction of an aryl halide (e.g., an aryl iodide) with a trifluoromethyl source, such as trifluoromethyl copper (CuCF₃). wikipedia.orgcas.cn

Electrophilic Trifluoromethylating Reagents : The development of shelf-stable, electrophilic "CF₃⁺" sources has revolutionized the field. Reagents like Togni's reagents and Umemoto's reagents allow for the direct trifluoromethylation of a wide range of nucleophiles under relatively mild conditions. wikipedia.orgillinois.educas.cn

Photoredox Catalysis : Visible-light-mediated photoredox catalysis has emerged as a powerful tool for generating trifluoromethyl radicals from sources like triflyl chloride (CF₃SO₂Cl) or Togni's reagent. wikipedia.orgcas.cn These radicals can then engage in reactions to form trifluoromethylated aromatic compounds.

While often applied to a range of substrates, these modern methods can be strategically used to synthesize precursors for this compound. For example, a suitably substituted benzene (B151609) derivative could be trifluoromethylated using one of these techniques, followed by carboxylation and esterification to yield the target molecule.

Table 2: Overview of Trifluoromethyl Group Introduction Strategies

Strategy Precursor Example Reagents Description Reference
Side-Chain Halogenation m-Methylbenzoyl chloride Cl₂, hv; then HF Multi-step industrial process converting a -CH₃ group to a -CF₃ group. google.com, google.com
Cross-Coupling Aryl iodide CuCF₃, Pd or Cu catalyst Transition metal-catalyzed formation of an Ar-CF₃ bond. wikipedia.org, cas.cn
Electrophilic Trifluoromethylation Aromatic Nucleophile Togni's or Umemoto's Reagents Direct addition of a "CF₃⁺" equivalent to a substrate. wikipedia.org, illinois.edu
Photoredox Catalysis Aromatic Compound CF₃SO₂Cl, Photoredox Catalyst, Light Mild generation of CF₃ radicals for aromatic trifluoromethylation. wikipedia.org

Advanced Synthetic Approaches to Trifluoromethoxylation

Recent advancements in synthetic chemistry have provided several sophisticated methods for the introduction of the trifluoromethoxy (OCF3) group onto various molecular scaffolds. These approaches offer milder conditions and broader substrate scopes compared to traditional methods.

Utilizing Trifluoromethyl Benzoate (TFBz) as a Trifluoromethoxylation Reagent

Trifluoromethyl benzoate (TFBz) has emerged as a versatile and shelf-stable reagent for trifluoromethoxylation. researchgate.net It can be synthesized from inexpensive starting materials, with potassium fluoride serving as the sole fluorine source. researchgate.net The utility of TFBz has been demonstrated in several key transformations, including:

Trifluoromethoxylation-halogenation of arynes: This reaction proceeds smoothly at room temperature, facilitated by a crown ether-complexed potassium cation that stabilizes the trifluoromethoxide anion generated from TFBz. researchgate.netresearchgate.net

Nucleophilic substitution of alkyl (pseudo)halides. researchgate.net

Cross-coupling with aryl stannanes. researchgate.netchemicalbook.com

Asymmetric difunctionalization of alkenes. researchgate.net

The key to TFBz's reactivity is its ability to release the trifluoromethoxide anion (CF3O⁻) upon activation with a fluoride anion. google.com

Nucleophilic Trifluoromethoxylation Protocols

Nucleophilic trifluoromethoxylation offers a direct route to introduce the OCF3 group. One notable method involves the use of (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent. TFBO, which is thermally stable and easily prepared, can release the CF3O⁻ species in the presence of a base, enabling the nucleophilic trifluoromethoxylation of alkyl halides under mild, silver-free conditions.

Another significant protocol utilizes methyl trifluoroacetate (B77799) (MTFA) for the nucleophilic trifluoromethylation of aryl halides. sioc-journal.cn This reaction is effectively promoted by the combination of an alkaline halide, such as cesium fluoride or cesium chloride, and a copper(I) species. sioc-journal.cn

ReagentSubstrateKey Features
Trifluoromethyl benzoate (TFBz)Arynes, alkyl halides, aryl stannanes, alkenesShelf-stable, prepared from KF, activated by fluoride. researchgate.netchemicalbook.com
(E)-O-trifluoromethyl-benzaldoximes (TFBO)Alkyl halidesSilver-free, base-mediated release of CF3O⁻.
Methyl trifluoroacetate (MTFA)Aryl halidesRequires copper(I) and an alkaline halide. sioc-journal.cn

Photocatalytic Methods in Trifluoromethoxylation

Photocatalytic methods represent a modern and powerful strategy for trifluoromethoxylation, often proceeding under mild conditions with visible light irradiation. google.coma2bchem.com These reactions typically involve the generation of a trifluoromethoxy radical (•OCF3) from a suitable precursor. chemicalbook.com

The direct C-H trifluoromethoxylation of arenes and heteroarenes can be achieved using photoredox catalysis. a2bchem.com Both ruthenium and iridium-based photocatalysts have been successfully employed for this transformation. google.com For instance, Ru(bpy)3(PF6)2 can catalyze the reaction under visible light irradiation. google.com The choice of photocatalyst and reaction conditions can influence the efficiency and selectivity of the trifluoromethoxylation. a2bchem.comchemicalbook.com

Synthesis of Substituted this compound Derivatives

The synthesis of specifically substituted this compound derivatives is crucial for tuning the physicochemical properties of molecules for various applications.

Synthesis of Halogenated 3-Trifluoromethylbenzoates

Halogenated 3-trifluoromethylbenzoates are important intermediates in organic synthesis. cymitquimica.com Several synthetic routes are available, often starting from the corresponding halogenated benzoic acids.

For example, methyl 4-chloro-3-(trifluoromethyl)benzoate can be prepared by the esterification of 4-chloro-3-(trifluoromethyl)benzoic acid with methanol in the presence of a catalytic amount of concentrated sulfuric acid, followed by heating under reflux. google.com

Similarly, the synthesis of other halogenated derivatives often involves the esterification of a pre-halogenated benzoic acid precursor. A variety of halogenated 3-trifluoromethylbenzoates are also commercially available.

Compound NameStarting Material
Methyl 4-chloro-3-(trifluoromethyl)benzoate4-chloro-3-(trifluoromethyl)benzoic acid google.com
3-Bromo-4-(trifluoromethyl)benzoic acid3-Nitro-4-(trifluoromethyl)benzoic acid (multi-step) chemicalbook.com

The synthesis of 3-bromo-4-(trifluoromethyl)benzoic acid can be achieved through a multi-step sequence starting from 3-nitro-4-(trifluoromethyl)benzoic acid. This involves reduction of the nitro group, followed by a Sandmeyer-type reaction to introduce the bromine atom. chemicalbook.com

Synthesis of Methyl 2-(bromomethyl)-5-(hydroxymethyl)-3-(trifluoromethyl)benzoate

The synthesis of methyl 2-(bromomethyl)-5-(hydroxymethyl)-3-(trifluoromethyl)benzoate involves the selective bromination of a methyl group on the benzene ring. A plausible synthetic approach would involve the benzylic bromination of a suitable precursor, such as methyl 2-methyl-5-(hydroxymethyl)-3-(trifluoromethyl)benzoate.

This type of transformation is commonly achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under photochemical conditions. For instance, the preparation of the related compound, methyl 2-(bromomethyl)-3-nitrobenzoate, is accomplished by reacting methyl 2-methyl-3-nitrobenzoate with 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) and AIBN in acetonitrile. google.com A similar strategy could be adapted for the synthesis of the target molecule.

Synthesis of Tert-butyl 3-formyl-5-(trifluoromethyl)benzoate

The compound tert-butyl 3-formyl-5-(trifluoromethyl)benzoate is a valuable intermediate, notably utilized in the synthesis of kinase inhibitors and other complex molecules. molaid.com While it is cited as a reactant in patented synthetic processes for pyrazole (B372694) derivatives, detailed procedures for its preparation are not extensively documented in publicly available scientific literature. googleapis.com The synthesis would likely involve the introduction of a formyl group onto a pre-existing tert-butyl 3-(trifluoromethyl)benzoate skeleton or the esterification of a formyl-substituted trifluoromethylbenzoic acid.

One plausible, though not explicitly detailed, approach could involve the oxidation of a corresponding benzyl (B1604629) alcohol or the reduction of a carboxylic acid derivative. Another potential route is the formylation of tert-butyl 3-(trifluoromethyl)benzoate using a suitable formylating agent under Friedel-Crafts conditions, although the deactivating nature of the trifluoromethyl and ester groups would necessitate carefully chosen reaction conditions.

A general, multi-step synthesis of a related compound, p-tert-butylbenzoic acid, involves the oxidation of p-tert-butyltoluene using a cobalt acetate (B1210297) catalyst in the presence of an oxygen-containing gas. google.com This is followed by purification steps including crystallization and washing. While not a direct synthesis of the target molecule, it illustrates a method for creating a benzoic acid with a tert-butyl group, which could then potentially undergo further functionalization.

Given the lack of a specific, published synthetic protocol, researchers would likely need to adapt known formylation and esterification methods to achieve the desired product.

Synthesis of Nitro-substituted 3-Trifluoromethylbenzoates

The synthesis of nitro-substituted 3-trifluoromethylbenzoates has been approached through various routes, often leveraging the reactivity of trifluoromethylated and nitrated benzene rings. These compounds are key precursors for a range of chemical products.

One prominent method involves a two-step process starting from 2-nitro-4-trifluoromethyl benzonitrile. google.com The nitrile is first hydrolyzed to 2-nitro-4-trifluoromethyl benzamide (B126), which is then subjected to an alcoholysis reaction with a sulfuric acid-methanol solution to yield methyl 2-nitro-4-trifluoromethylbenzoate. google.com This method is advantageous due to its mild reaction conditions and the high purity and yield of the final product. google.com

The hydrolysis of the starting nitrile can be achieved through either acid or base catalysis. google.com Acid catalysis typically employs 80-98% sulfuric acid at temperatures between 90°C and 100°C. google.com Base-catalyzed hydrolysis can be performed with inorganic bases such as sodium hydroxide or potassium hydroxide at a lower temperature range of 0°C to 65°C. google.com The subsequent alcoholysis of the intermediate amide is carried out in a sulfuric acid-methanol solution at 60-80°C. google.com

Table 1: Two-Step Synthesis of Methyl 2-nitro-4-trifluoromethylbenzoate google.com

Step Starting Material Reagents/Catalyst Temperature Product
1a (Acid Catalysis) 2-nitro-4-trifluoromethyl benzonitrile Sulfuric acid (80-98%) 90-100°C 2-nitro-4-trifluoromethyl benzamide
1b (Base Catalysis) 2-nitro-4-trifluoromethyl benzonitrile NaOH or KOH 0-65°C 2-nitro-4-trifluoromethyl benzamide
2 2-nitro-4-trifluoromethyl benzamide Sulfuric acid-methanol solution 60-80°C Methyl 2-nitro-4-trifluoromethylbenzoate

An alternative, one-pot synthesis has also been developed, which is particularly efficient. google.com This process involves the reaction of a nitro-substituted aryl halide, such as 4-bromo-3-nitrobenzotrifluoride, with carbon monoxide and an alcohol in the presence of a metal catalyst and a proton acceptor. google.com This metal-catalyzed carbonylation reaction directly converts the aryl halide to the corresponding ester with minimal reduction of the nitro group. google.com Dichlorobis(triphenylphosphine)palladium is an effective catalyst for this transformation, which is conducted under elevated pressure of carbon monoxide. google.com

Table 2: One-Pot Synthesis of Methyl 2-Nitro-4-trifluoromethylbenzoate google.com

Starting Material Catalyst Reagents Conditions Product
4-bromo-3-nitrobenzotrifluoride Dichlorobis(triphenylphosphine)palladium Carbon monoxide, Methanol, Proton acceptor Elevated pressure (e.g., 60 psi CO) Methyl 2-nitro-4-trifluoromethylbenzoate

Furthermore, general esterification methods using solid acid catalysts have been explored for the synthesis of a series of methyl benzoates, including those with nitro and trifluoromethyl substituents. mdpi.com For instance, a zirconium metal catalyst with a titanium support has been shown to effectively catalyze the direct condensation of benzoic acids with methanol. mdpi.com However, it is noted that ortho-substituted groups, such as a nitro or trifluoromethyl group, can present steric hindrance and strong electron-withdrawing effects, making esterification more challenging and resulting in lower yields compared to their para-substituted counterparts. mdpi.com

Reaction Chemistry and Mechanistic Investigations of 3 Trifluoromethylbenzoate

Nucleophilic Substitution Reactions

The electronic properties of 3-trifluoromethylbenzoate make it a substrate for various nucleophilic substitution reactions, targeting both the ester group and potentially the aromatic ring under specific conditions.

Nucleophilic Attack on Ester and Alkyl Bromide Moieties

In a related context, nucleophilic substitution can also occur at an alkyl group attached to the benzoate (B1203000), such as in an alkyl 3-(trifluoromethyl)benzoate bearing a terminal bromide. The reaction of amines with alkyl halides is a classic example of nucleophilic substitution. However, this process is often complicated by multiple alkylations of the amine, leading to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. youtube.comlibretexts.org For instance, the reaction of a primary amine with an alkyl bromide derivative of this compound would likely yield a mixture of products, making it a less controlled synthetic route without specific strategies to prevent over-alkylation.

Trifluoromethyl Group Participation in Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group on the aromatic ring. These groups stabilize the negatively charged Meisenheimer intermediate formed during the reaction. The trifluoromethyl group is a potent electron-withdrawing group and can facilitate SNAr reactions.

In the case of a this compound derivative with a leaving group, such as a fluorine or chlorine atom, on the ring, the trifluoromethyl group is in a meta position relative to the potential site of substitution. While ortho and para positioning provides direct resonance stabilization of the intermediate, a meta-substituent can still influence the reaction rate through its inductive effect. The strong inductive electron withdrawal of the trifluoromethyl group increases the electrophilicity of the entire aromatic ring, making it more susceptible to nucleophilic attack. Although the stabilizing effect is less pronounced than with ortho or para substitution, SNAr reactions on substrates with meta-activating groups can still proceed, particularly with highly reactive nucleophiles or under forcing conditions. For instance, in base-promoted SNAr reactions of fluoro- and chloroarenes, the reactivity of the C-F bond is significantly higher than that of C-Cl or C-Br bonds. mdpi.com

Transition Metal-Catalyzed Coupling Reactions

This compound derivatives, particularly those bearing a halogen substituent, are valuable partners in a variety of transition metal-catalyzed cross-coupling reactions, enabling the formation of complex molecular architectures.

Suzuki Coupling Reactions Involving Brominated Derivatives

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. Brominated derivatives of this compound can serve as the electrophilic partner in these reactions. For example, the coupling of a brominated this compound with an arylboronic acid would yield a biaryl compound. The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to the palladium(0) catalyst, transmetalation with the boronic acid, and reductive elimination to afford the coupled product and regenerate the catalyst.

While a specific example for a brominated this compound was not found in the searched literature, the Suzuki-Miyaura reaction is widely applicable to a broad range of aryl bromides. nih.govtcichemicals.comnih.gov The electronic nature of the substituents on the aryl bromide can influence the reaction rate, with electron-withdrawing groups generally facilitating the oxidative addition step. Therefore, the presence of the trifluoromethyl and ester groups on the aromatic ring is expected to be compatible with and potentially beneficial for the Suzuki coupling.

Aryl BromideBoronic AcidCatalystProductYield (%)
Methyl 5-bromo-3-(trifluoromethyl)benzoatePhenylboronic acidPd(PPh3)4Methyl 5-phenyl-3-(trifluoromethyl)benzoateData not available
Methyl 5-bromo-3-(trifluoromethyl)benzoate4-Methoxyphenylboronic acidPd(dppf)Cl2Methyl 5-(4-methoxyphenyl)-3-(trifluoromethyl)benzoateData not available

Cross-Coupling with Aryl Stannanes

The Stille reaction provides another avenue for C-C bond formation by coupling an organohalide or triflate with an organostannane, catalyzed by palladium. A halogenated derivative of this compound can be employed as the electrophilic component in this reaction. The catalytic cycle is similar to that of the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.

Although a direct example of a Stille coupling with a halogenated this compound was not identified in the provided search results, the reaction is known to be tolerant of a wide variety of functional groups. The reactivity of the electrophile in Stille couplings generally follows the trend I > Br > OTf > Cl. Thus, a bromo- or iodo-substituted this compound would be an excellent candidate for this transformation.

ElectrophileAryl StannaneCatalystProductYield (%)
Methyl 5-bromo-3-(trifluoromethyl)benzoateTributyl(phenyl)stannanePd(PPh3)4Methyl 5-phenyl-3-(trifluoromethyl)benzoateData not available
3-(Trifluoromethyl)benzoyl chlorideTributyl(vinyl)stannanePdCl2(PPh3)21-(3-(Trifluoromethyl)phenyl)prop-2-en-1-oneData not available

Ruthenium-Catalyzed Addition Reactions to Trifluoromethylated Alkynes

Ruthenium complexes can catalyze the addition of carboxylic acids across the C-C triple bond of alkynes. A study by Hong-Kui Zhang and colleagues demonstrated a phosphine-free ruthenium-catalyzed addition of various benzoic acids to unsymmetrical trifluoromethylated internal alkynes. nih.govacs.org This reaction proceeds with high regio- and stereoselectivity to afford (E)-enol esters.

The proposed mechanism involves the formation of an active monomeric ruthenium species, which undergoes anion exchange with the benzoic acid. Coordination of the trifluoromethylated alkyne to the ruthenium center is followed by migratory insertion of the alkyne into the ruthenium-oxygen bond, forming a six-membered cycloruthenium intermediate. Subsequent protodemetalation yields the final (E)-enol ester product and regenerates the active catalyst. nih.gov

The reaction tolerates a wide range of substituents on the benzoic acid, including electron-withdrawing groups. While 3-trifluoromethylbenzoic acid was not explicitly detailed in the primary communication, the successful reaction of benzoic acids with other electron-withdrawing groups suggests its compatibility with this transformation.

Benzoic Acid DerivativeAlkyneCatalyst SystemProductYield (%)
3-(Trifluoromethyl)benzoic acid1-Phenyl-2-(trifluoromethyl)acetylene[Ru(p-cymene)Cl2]2, AgSbF6, Cu(OAc)2(E)-1-Phenyl-2-(trifluoromethyl)vinyl 3-(trifluoromethyl)benzoateData not available in provided results
4-Nitrobenzoic acid1-Phenyl-2-(trifluoromethyl)acetylene[Ru(p-cymene)Cl2]2, AgSbF6, Cu(OAc)2(E)-1-Phenyl-2-(trifluoromethyl)vinyl 4-nitrobenzoate75
4-Fluorobenzoic acid1-Phenyl-2-(trifluoromethyl)acetylene[Ru(p-cymene)Cl2]2, AgSbF6, Cu(OAc)2(E)-1-Phenyl-2-(trifluoromethyl)vinyl 4-fluorobenzoate82

Redox Chemistry

The electron-withdrawing nature of the trifluoromethyl group plays a crucial role in the redox reactions of this compound derivatives.

The ester and formyl groups of this compound derivatives can be reduced to the corresponding alcohols using common hydride-based reducing agents. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing esters to primary alcohols. masterorganicchemistry.comlibretexts.org The reaction proceeds via nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the ester.

For instance, the reduction of a methyl ester to a primary alcohol with LiAlH₄ is a well-established transformation. nih.gov Similarly, sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent commonly used for the reduction of aldehydes and ketones to alcohols. libretexts.orgugm.ac.idyoutube.com The reduction of an aldehyde with NaBH₄ involves the transfer of a hydride to the carbonyl carbon. youtube.com While specific studies on the reduction of methyl this compound with LiAlH₄ were not found, the general reactivity of these reagents suggests that 3-(trifluoromethyl)benzyl alcohol would be the expected product.

The reduction of a chiral trifluoromethyl-substituted aldehyde with sodium borohydride has been demonstrated, yielding the corresponding primary alcohol, indicating the applicability of this reagent to similar structures. youtube.com

Table 1: Reduction of Benzoate Derivatives
SubstrateReagentProductReference
EsterLiAlH₄Primary Alcohol masterorganicchemistry.comlibretexts.org
AldehydeNaBH₄Primary Alcohol ugm.ac.idyoutube.com
Chiral trifluoromethyl aldehydeNaBH₄Chiral trifluoromethyl alcohol youtube.com

The formyl group of a this compound derivative, such as 3-trifluoromethylbenzaldehyde, can be readily oxidized to a carboxylic acid. Potassium permanganate (B83412) (KMnO₄) is a powerful oxidizing agent that can effectively carry out this transformation. researchgate.netrsc.org The oxidation of benzaldehyde (B42025) and its substituted derivatives to the corresponding benzoic acids using permanganate has been well-documented. researchgate.netsemanticscholar.org The reaction involves the conversion of the aldehyde group to a carboxyl group, and in the case of 3-trifluoromethylbenzaldehyde, this would yield 3-trifluoromethylbenzoic acid.

Table 2: Oxidation of Substituted Benzaldehydes
SubstrateReagentProductYieldReference
BenzaldehydeKMnO₄Benzoic acid>90% researchgate.netsemanticscholar.org
Substituted BenzaldehydesKMnO₄Substituted Benzoic acids>90% researchgate.netsemanticscholar.org

Electrochemical Reaction Pathways

Electrochemical methods offer alternative and often milder conditions for effecting redox transformations. The electrochemical behavior of benzoate derivatives has been a subject of interest, particularly in the context of deoxygenation and the generation of reactive intermediates.

Electrochemical reduction has been successfully employed for the indirect deoxygenation of alcohols via their 3,5-bis(trifluoromethyl)benzoate (B8306798) esters. tdl.org This process involves the electrochemical reduction of the benzoate ester, leading to the cleavage of the carbon-oxygen bond and the formation of the corresponding alkane. These reactions are typically carried out using graphite (B72142) electrodes in a solvent such as N-methylpyrrolidone (NMP) at relatively low potentials. tdl.org The efficiency of this deoxygenation can be high, with isolated yields of up to 93%. tdl.org

The optimized conditions for electrochemical deoxygenation have also been applied to the protodebromination of primary, secondary, tertiary, and aromatic bromides, yielding the debrominated products in excellent yields. tdl.org

Mechanistic investigations into the electrochemical deoxygenation of 3,5-bis(trifluoromethyl)benzoates are consistent with an ErCi (Electrochemical reduction, chemical reaction, irreversible) mechanism. tdl.org The initial step involves a reversible one-electron reduction (Er) of the benzoate ester to form a radical anion. This is followed by an irreversible chemical step (Ci), which is the fragmentation of the radical anion to produce 3,5-bis(trifluoromethyl)benzoate and an alkyl radical. tdl.org

The resulting alkyl radical can then undergo a subsequent electrochemical reduction to form a carbanion. tdl.org This carbanion is then protonated, likely by trace amounts of water, to yield the final alkane product. tdl.org In the case of vicinal diol derivatives, this mechanism can lead to elimination to form an alkene. tdl.org

Electrochemical methods can also be utilized for the introduction of trifluoromethyl groups into organic molecules. This is typically achieved through the electrochemical generation of trifluoromethyl radicals from a suitable precursor. While the use of this compound itself as a trifluoromethylating agent in electrochemical reactions is not widely reported, other sources such as sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent) are commonly employed. organic-chemistry.orgnih.govresearchgate.net

In these reactions, the trifluoromethyl radical is generated electrochemically and can then add to various organic substrates, such as alkenes, to form trifluoromethylated products. organic-chemistry.orgnih.gov For example, the electrochemical trifluoromethylation of alkenes can be achieved in an undivided cell, often in the presence of a mediator. nih.gov Another approach involves the electrophotochemical trifluoromethylation of arenes using trifluoroacetic acid (TFA) as the trifluoromethyl source. chemistryviews.org These methods highlight the potential of electrochemistry in generating highly reactive trifluoromethyl radicals for the functionalization of organic molecules. nih.gov

Electrochemical Properties and Electronic Structures in Coordination Complexes

The incorporation of this compound as a ligand in coordination complexes significantly influences their electrochemical properties and electronic structures. The strongly electron-withdrawing nature of the trifluoromethyl (CF₃) group modifies the electron density on the carboxylate donor, which in turn affects the metal center's redox potential and orbital energies.

Studies on transition metal complexes with substituted benzoate ligands provide a framework for understanding these effects. The electrochemical behavior of metal complexes, often investigated using techniques like cyclic voltammetry, reveals how ligands modulate the stability of different oxidation states of the metal ion. For instance, in iron(III) complexes with catecholate-type ligands, which share the carboxylate binding motif, there is a demonstrated linear relationship between the ligand's electron-donating/withdrawing ability and the Fe(III)/Fe(II) reduction potential. researchgate.net Electron-withdrawing groups, such as the CF₃ group on the benzoate ring, are expected to make the reduction of the metal center more favorable (i.e., shift the reduction potential to more positive values) by stabilizing the lower oxidation state.

Table 1: Expected Influence of this compound Ligand on Coordination Complex Properties

Property Influence of this compound Ligand Rationale
Redox Potential (e.g., M³⁺/M²⁺) Shift to more positive (less negative) values The electron-withdrawing CF₃ group destabilizes the higher oxidation state (M³⁺) of the metal center, making its reduction more favorable.
Metal-Ligand Bond Potential weakening of the covalent character Reduced electron density on the carboxylate oxygen atoms due to the inductive effect of the CF₃ group.
Electronic Structure Alteration of d-orbital splitting energies Modification of the ligand field strength, which can affect spin state and electronic transitions.

| Supramolecular Assembly | Direction of crystal packing via non-covalent interactions | The fluorine atoms of the CF₃ group can participate in F···F and F···H–C contacts, influencing the solid-state structure. acs.orgacs.org |

Photochemical Transformations

Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling a variety of transformations under mild conditions. mdpi.comresearchgate.net These reactions often involve the generation of radical intermediates through single-electron transfer (SET) processes initiated by an excited photocatalyst. researchgate.netresearcher.life In the context of this compound, this methodology is relevant to reactions involving the trifluoromethyl group.

While studies may not specifically use this compound as a starting substrate, the principles apply to the reactivity of the trifluoromethyl-aromatic moiety. For instance, visible-light-driven trifluoromethylation of arenes and heteroarenes often proceeds via the generation of a trifluoromethyl radical (•CF₃). mdpi.com A photocatalyst, upon absorbing visible light, reaches an excited state capable of oxidizing or reducing a suitable precursor to generate the •CF₃ radical. This radical can then engage in reactions such as addition to aromatic systems. The presence of the carboxylate group on the this compound ring would influence the regioselectivity of such potential reactions due to its electron-withdrawing and meta-directing nature.

The general mechanism for a photoredox-catalyzed reaction that could involve a trifluoromethylated aromatic compound is as follows:

Excitation: A photocatalyst (PC) absorbs visible light to form an excited state (PC*).

Electron Transfer: The excited PC* interacts with a substrate or a radical precursor. For example, it can be quenched by an amine to form a highly reducing semireduced radical. mdpi.com

Radical Generation: The reduced or oxidized species generated in the previous step leads to the formation of a reactive radical, such as the •CF₃ radical.

Reaction and Catalyst Regeneration: The radical reacts with the substrate, and the photocatalyst is returned to its ground state, completing the catalytic cycle.

This compound can undergo photochemical reactions involving both elimination and deoxygenation, driven by photoinduced electron transfer (PET).

A key transformation is the PET deoxygenation of m-(trifluoromethyl)benzoates. Research has identified improved photosensitizers for this specific reaction. nih.gov The process involves the transfer of an electron to the benzoate ester, leading to the formation of a radical anion. This intermediate can then undergo cleavage of the carbon-oxygen bond, ultimately resulting in the removal of the carboxylate group and its replacement with a hydrogen atom. The efficiency of this deoxygenation is dependent on the choice of photosensitizer and the reaction conditions. nih.gov

Furthermore, related trifluoromethyl aromatic compounds demonstrate photoelimination reactivity. For example, when 3,5-diamino-trifluoromethyl-benzene is irradiated with UV light (310 nm), it undergoes defluorination. nih.govresearchgate.net This reaction proceeds through a nucleophilic substitution of fluoride (B91410) by water, forming 3,5-diaminobenzoic acid. nih.gov This highlights the photochemical lability that can be associated with the C-F bonds of the trifluoromethyl group under certain conditions, representing a pathway for photoelimination.

The photochemistry of iron(III)–carboxylate complexes is environmentally significant and serves as a model for the potential behavior of Fe(III)-3-trifluoromethylbenzoate complexes. rsc.orgrsc.orgnsf.gov In aqueous systems, Fe(III) efficiently chelates with carboxylates to form photosensitive complexes that absorb light at wavelengths below 500 nm. rsc.org

Upon light absorption, these complexes undergo a ligand-to-metal charge transfer (LMCT) reaction. rsc.org This process involves the transfer of an electron from the carboxylate ligand to the Fe(III) center, resulting in the reduction of iron to Fe(II) and the oxidation of the ligand to a carboxyl radical. rsc.orgnsf.gov

The key steps in this photochemical cycle, using Fe(III)-citrate as an analogue, are:

LMCT Excitation: [Fe(III)-RCOO]²⁺ + hν → [Fe(II)-RCOO•]²⁺

Decarboxylation: The resulting radical complex is unstable and rapidly decomposes, leading to the release of Fe²⁺ and CO₂, along with an organic radical (R•). rsc.org

Secondary Reactions: In the presence of oxygen, the organic radicals can initiate a cascade of further reactions, while the Fe(II) can be re-oxidized to Fe(III), closing a photocatalytic cycle. researchgate.net

Over long photolysis times, these reactions can lead to the formation of complex products, including water-soluble organic species and Fe-carbonaceous colloids. rsc.orgrsc.org The kinetics of this process for Fe(III)-citrate have been modeled as consecutive reactions with distinct rate constants. rsc.orgrsc.org For an Fe(III)-3-trifluoromethylbenzoate complex, the electron-withdrawing CF₃ group would likely influence the energy of the LMCT band and the stability of the resulting radical intermediates.

Table 2: Kinetic Parameters for Photolysis of Fe(III)-Citrate Complex

Reaction Step Description Experimental Rate Constant (j) Reference
Step 1 (j₁) Reactants (R) → Intermediates (I) ~0.12 min⁻¹ rsc.orgrsc.org

| Step 2 (j₂) | Intermediates (I) → Products (P) | ~0.05 min⁻¹ | rsc.orgrsc.org |

Biotransformation and Dioxygenation Mechanisms (Excluding in vivo Efficacy)

Microbial enzymes, particularly dioxygenases from Pseudomonas species, are capable of catalyzing the stereospecific and regiospecific oxidation of aromatic compounds, including substituted benzoates like this compound. nih.govcore.ac.uk These biotransformations are of significant interest for generating chiral synthons.

Pseudomonas aeruginosa strain 142 has been shown to oxidize 2-halobenzoates via a multicomponent oxygenase. nih.gov Studies using 2-trifluoromethylbenzoate as a substrate for this organism rigorously established a dioxygenative mechanism. The bacterium stoichiometrically oxidized 2-trifluoromethylbenzoate to a single chiral product, which was identified as (-)-2-trifluoromethyl-cis-1,2-dihydroxy-3,5-cyclohexadiene-1-carboxylic acid. nih.gov This transformation confirms that the enzyme catalyzes a 1,2-dioxygenation, adding two hydroxyl groups to the ipso and ortho positions of the aromatic ring.

Similarly, the biodegradation of meta-trifluoromethylbenzoate has been investigated. Aerobic bacteria that catabolize alkylbenzoates can initiate the degradation of m-TFM-benzoate. oup.com The process involves an initial dioxygenation followed by ring fission. However, the biodegradation often ceases after this step, leading to the accumulation of a biochemically resistant metabolite, 2-hydroxy-6-oxo-7,7,7-trifluorohepta-2,4-dienoate (TFHOD). oup.comresearchgate.net This indicates that while the initial enzymatic attack by benzoate dioxygenase is effective, subsequent enzymes in the metabolic pathway are unable to process the trifluoromethyl-containing intermediate.

Table 3: Microbial Dioxygenation Products of Trifluoromethylbenzoates

Substrate Microbial Species / System Enzyme Type Product Reference
2-Trifluoromethylbenzoate Pseudomonas aeruginosa 142 Dioxygenase (-)-2-trifluoromethyl-cis-1,2-dihydroxy-3,5-cyclohexadiene-1-carboxylic acid nih.gov

| This compound | Benzoate-grown bacterial cells | Benzoate 1,2-dioxygenase | 2-hydroxy-6-oxo-7,7,7-trifluorohepta-2,4-dienoate (TFHOD) (after ring fission) | oup.com |

Table of Compounds Mentioned

Compound Name
This compound
3,5-bis(trifluoromethyl)benzoate
(-)-2-trifluoromethyl-cis-1,2-dihydroxy-3,5-cyclohexadiene-1-carboxylic acid
2-hydroxy-6-oxo-7,7,7-trifluorohepta-2,4-dienoate (TFHOD)
3,5-diamino-trifluoromethyl-benzene
3,5-diaminobenzoic acid
Citrate

Elucidation of Dioxygenative Mechanisms in Halobenzoate Metabolism

The metabolic breakdown of halogenated aromatic compounds, including halobenzoates, by microorganisms is a critical process in environmental bioremediation. A key mechanism in this degradation is dioxygenation, which involves the incorporation of both atoms of molecular oxygen (O₂) into the substrate, catalyzed by dioxygenase enzymes. nih.gov These enzymes are often multi-component systems found in soil bacteria. researchgate.netnormalesup.org

Research into the metabolism of ortho-halobenzoates has provided significant insights into these mechanisms. Studies using Pseudomonas aeruginosa strain 142, which is known to oxidize 2-halobenzoates, have been particularly informative. nih.gov To overcome the instability of the presumed intermediate cis-diol products from 2-halobenzoates, researchers have used 2-trifluoromethylbenzoate as a stable analog. The trifluoromethyl group is similar in its electronic properties to a halogen but provides greater stability to the metabolic products. nih.gov

When P. aeruginosa 142 was exposed to 2-trifluoromethylbenzoate, the compound was stoichiometrically oxidized to a single chiral product. This product was identified as (-)-2-trifluoromethyl-cis-1,2-dihydroxy-3,5-cyclohexadiene-1-carboxylic acid. The formation of this cis-diol provides definitive evidence for a dioxygenative mechanism in the metabolism of 2-halobenzoate analogs. nih.gov

The enzymes responsible for this transformation are typically Rieske non-heme iron oxygenases. normalesup.org For example, the 2-halobenzoate 1,2-dioxygenase from Pseudomonas cepacia 2CBS is a two-component enzyme system. nih.gov Component A is an iron-sulfur protein that performs the oxidation, while Component B is an iron-sulfur flavoprotein that acts as an NADH-acceptor reductase, transferring electrons to Component A. nih.gov This enzyme system converts various 2-halobenzoates into catechol. nih.gov The general reaction catalyzed by these dioxygenases on a substituted benzoate is the addition of two hydroxyl groups to the aromatic ring, initiating the ring-cleavage pathway. nih.govnormalesup.org

Table 1: Dioxygenation of 2-Trifluoromethylbenzoate by P. aeruginosa 142

Substrate Organism Key Enzyme Type Product Mechanistic Implication

Radical Reactions and Mechanistic Studies

Benzoate salts and their derivatives serve as versatile precursors for the generation of reactive radical intermediates, particularly under visible-light photoredox catalysis. researchgate.netacs.org This modern synthetic approach offers a mild and environmentally favorable alternative to traditional methods for creating carbon-centered radicals. researchgate.net

Generation of Alkyl Radicals: Alkyl radicals can be generated from precursors derived from carboxylic acids, such as benzoates. researchgate.net A common strategy involves the photoredox-mediated cleavage of a C–O bond. acs.org For instance, in a photocatalytic cycle, a benzoate anion can react with a photogenerated triphenylphosphine (B44618) radical cation. This reaction forms a phosphoranyl radical intermediate, which then undergoes a rapid β-scission to produce a benzoyl radical and triphenylphosphine oxide. nih.gov While this generates an acyl radical, related processes can be adapted to form alkyl radicals from suitable benzoate esters or other derivatives. acs.orgnih.gov The generated alkyl radicals are valuable intermediates that can participate in a wide range of chemical transformations, including addition to alkenes and cross-coupling reactions. researchgate.netnih.gov

Table 2: Photocatalytic Generation of Radicals from Benzoate Derivatives

Precursor Type Catalysis Method Key Intermediate Radical Generated
Benzoic Acid/Benzoate Visible-Light Photoredox Phosphoranyl Radical Benzoyl Radical nih.gov
N-(Acyloxy)phthalimides Visible-Light Photoredox Radical Anion Alkyl Radical nih.gov

Generation and Behavior of Thiyl Radicals: Thiyl radicals (RS•) are typically not generated directly from benzoate salts. Instead, they are commonly formed by the abstraction of a hydrogen atom from a thiol (RSH). wikipedia.orgmdpi.com However, radicals derived from benzoates can initiate this process. For example, a benzoyl radical, formed through the photoredox catalysis of a benzoate salt as described above, can abstract a hydrogen atom from a thiol, thereby generating a thiyl radical. researchgate.net

Once formed, thiyl radicals are highly reactive species. A primary reaction pathway is their addition to sites of unsaturation, such as in the thiol-ene reaction, which is fundamental to various polymerization and material synthesis applications. wikipedia.orgmdpi.com They can also engage in hydrogen atom transfer (HAT), electron transfer (ET), and addition/elimination reactions. nih.gov In biological systems, thiyl radicals derived from cysteine residues are involved in key enzymatic processes. wikipedia.org The main non-productive fate of thiyl radicals is recombination to form a disulfide (RS-SR). wikipedia.org

Advanced Spectroscopic and Structural Elucidation of 3 Trifluoromethylbenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, it provides precise information about the chemical environment of hydrogen, carbon, and fluorine atoms within the 3-Trifluoromethylbenzoate structure.

The ¹H NMR spectrum of this compound and its corresponding acid provides distinct signals for the protons on the aromatic ring. The substitution pattern on the benzene (B151609) ring leads to a complex splitting pattern. The proton adjacent to the carboxylate group and the proton between the two substituents are often shifted further downfield due to the electron-withdrawing effects of the trifluoromethyl and carboxylate groups.

In a typical analysis, the aromatic protons of related compounds like 3-(Trifluoromethyl)benzaldehyde (B1294959) appear in a range from approximately δ 7.70 to 8.16 ppm rsc.org. For instance, the signals have been reported as a multiplet around δ 7.75 - 7.67 ppm rsc.org.

Table 1: Representative ¹H NMR Data for the Aromatic Core of 3-Trifluoromethylbenzoyl Derivatives

Proton PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~8.16s (singlet)-
H-4~8.09d (doublet)~7.6
H-5~7.70t (triplet)~7.7
H-6~7.90d (doublet)~7.8

The ¹³C NMR spectrum offers a detailed view of the carbon framework of this compound. The spectrum is characterized by signals for the carboxylate carbon, the aromatic carbons, and the carbon of the trifluoromethyl group. The carbon atom directly bonded to the fluorine atoms (CF₃) exhibits a distinct quartet signal due to C-F coupling. The chemical shifts are significantly influenced by the strong electron-withdrawing nature of the trifluoromethyl group.

For the related 3-(trifluoromethyl)benzoic acid, signals have been identified corresponding to the aromatic carbons and the trifluoromethyl group chemicalbook.com. For example, the carbon of the CF₃ group appears as a quartet around δ 123.5 ppm with a large coupling constant (J ≈ 273.5 Hz), which is characteristic of a trifluoromethyl group rsc.org. The carbon atom to which the CF₃ group is attached (C-3) is also split into a quartet (J ≈ 33.6 Hz) but appears at a different chemical shift, around δ 131.8 ppm rsc.org.

Table 2: ¹³C NMR Spectroscopic Data for this compound Derivatives

Carbon PositionChemical Shift (δ, ppm)MultiplicityC-F Coupling Constant (J, Hz)
C=O~165.9Singlet-
C-1~133.3Singlet-
C-2~132.6Quartet~1.2
C-3~131.8Quartet~33.6
C-4~129.8Singlet-
C-5~130.8Quartet~3.6
C-6~126.4Quartet~3.7
CF₃~123.5Quartet~273.5

Note: Data is representative and compiled from sources analyzing closely related structures like methyl 4-(trifluoromethyl)benzoate and 3-(Trifluoromethyl)benzaldehyde. Actual values may vary slightly. rsc.orgbeilstein-journals.org

¹⁹F NMR spectroscopy is particularly useful for characterizing fluorinated compounds. For this compound, this technique provides a direct probe of the trifluoromethyl group. The spectrum typically shows a single, sharp resonance, as the three fluorine atoms in the CF₃ group are chemically equivalent.

The chemical shift of the trifluoromethyl group is a key identifier. In various 3-trifluoromethyl-substituted benzene derivatives, this signal consistently appears around δ -63.0 ppm (relative to CFCl₃) rsc.org. This characteristic chemical shift confirms the presence and electronic environment of the CF₃ group on the aromatic ring rsc.orgbeilstein-journals.orgrsc.org.

Table 3: ¹⁹F NMR Data for the Trifluoromethyl Group

Functional GroupChemical Shift (δ, ppm)Multiplicity
-CF₃~ -63.0Singlet

Note: The chemical shift is relative to an external standard (commonly CFCl₃ at δ 0 ppm) and can show minor variations based on solvent and concentration. rsc.org

Vibrational Spectroscopy

The FT-IR spectrum of this compound displays several characteristic absorption bands that correspond to the vibrations of its specific functional groups. Key absorptions include those from the carboxylate (COO⁻) group, the trifluoromethyl (CF₃) group, and the aromatic ring.

The strong C=O stretching vibration of the carboxylate is a prominent feature, typically observed in the region of 1680-1725 cm⁻¹ for the protonated acid form. The C-F stretching vibrations of the trifluoromethyl group give rise to very strong and characteristic bands, usually found in the 1300-1100 cm⁻¹ region. Aromatic C=C stretching vibrations appear in the 1600-1450 cm⁻¹ range, while C-H bending vibrations are observed at lower wavenumbers.

Table 4: Key FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational Assignment
~3000MediumAromatic C-H Stretch
~1710StrongC=O Stretch (Carboxylic Acid Dimer)
~1615MediumAromatic C=C Skeletal Vibration
~1450MediumAromatic C=C Skeletal Vibration
~1320StrongC-F Symmetric Stretch
~1170Very StrongC-F Asymmetric Stretch
~1130Very StrongC-F Asymmetric Stretch
~920Medium, BroadO-H Out-of-Plane Bend (Dimer)

Note: Data compiled from typical values for substituted benzoic acids and trifluoromethylated aromatic compounds. The exact positions can be influenced by the physical state (solid, liquid) and intermolecular interactions like hydrogen bonding. nih.gov

Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of this compound highlights vibrations that involve a change in polarizability. Aromatic ring vibrations, particularly the ring "breathing" mode, often produce strong Raman signals.

The symmetric C-F stretching vibration of the CF₃ group and the C=C stretching vibrations of the benzene ring are typically prominent in the Raman spectrum. The C=O stretch of the carboxylate is also observable. Studies on similar molecules like 2,3,6-trifluorobenzoic acid have utilized Raman spectroscopy to assign vibrational frequencies and analyze structural characteristics. nih.gov The spectrum of benzoate (B1203000) shows a characteristic Raman band related to the carboxylate group. researchgate.net

Table 5: Key Raman Shifts for this compound

Raman Shift (cm⁻¹)IntensityVibrational Assignment
~1615StrongAromatic C=C Stretch
~1325MediumC-F Symmetric Stretch
~1005Very StrongAromatic Ring Breathing Mode
~810MediumAromatic C-H Out-of-Plane Bend
~750StrongCF₃ Deformation

Note: Raman intensities and exact positions are based on general data for substituted benzenes and may vary. nih.govresearchgate.net

Normal Coordinate Analysis (NCA) of Vibrational Modes

Normal Coordinate Analysis (NCA) is a powerful computational method used to understand the vibrational modes of a molecule. This analysis involves calculating the force constants of the bonds and the kinetic energy of the atoms to predict the fundamental vibrational frequencies. nist.gov The results are then compared with experimental data from infrared (IR) and Raman spectroscopy to achieve a detailed and accurate assignment of the observed spectral bands. bhu.ac.in

For polyatomic molecules like this compound, the vibrational analysis begins with the construction of a mass-weighted Hessian matrix, which contains the second derivatives of the energy with respect to the atomic positions. libretexts.orggaussian.com Diagonalizing this matrix yields eigenvalues that correspond to the squares of the normal mode vibrational frequencies and eigenvectors that describe the atomic motions for each mode. libretexts.org This process separates the complex vibrations of the molecule into a set of independent, harmonic motions called normal modes. For a non-linear molecule, this results in 3N-6 fundamental vibrations, where N is the number of atoms. gaussian.com

In the case of substituted trifluoromethyl benzenes, NCA is crucial for resolving ambiguities in vibrational assignments, particularly for modes involving the trifluoromethyl (-CF3) group. bhu.ac.in Key vibrational modes for this compound that would be elucidated by NCA include:

C-CF3 Stretching: The stretching vibration of the bond connecting the trifluoromethyl group to the aromatic ring.

CF3 Symmetric and Asymmetric Stretching: The concerted stretching motions of the three C-F bonds.

CF3 Deformation and Rocking Modes: Bending and wagging motions of the -CF3 group.

Aromatic Ring Vibrations: C-H and C=C stretching and bending modes characteristic of the benzene ring.

Carboxylate Group Vibrations: Symmetric and asymmetric stretching of the C=O and C-O bonds in the benzoate functional group.

A general valence force field is typically employed in the analysis to achieve good agreement between observed and calculated frequencies. bhu.ac.in

Table 1: Representative Vibrational Mode Assignments for this compound This table is illustrative of typical assignments derived from NCA and spectroscopic data.

Vibrational Mode Typical Frequency Range (cm⁻¹) Description
Aromatic C-H Stretch 3100 - 3000 Stretching of the carbon-hydrogen bonds on the benzene ring.
C=O Stretch (Ester) 1750 - 1720 Stretching of the carbonyl double bond in the benzoate group.
Aromatic C=C Stretch 1620 - 1580 In-plane stretching of the carbon-carbon bonds in the benzene ring.
C-O Stretch (Ester) 1300 - 1100 Stretching of the carbon-oxygen single bond in the benzoate group.
C-CF3 Stretch 1350 - 1120 Stretching of the bond between the ring and the trifluoromethyl group.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound.

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the elemental composition of a molecule by measuring its mass with extremely high accuracy. Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas (isobars).

For this compound, which is derived from 3-(Trifluoromethyl)benzoic acid, the neutral parent acid has a chemical formula of C8H5F3O2. nist.gov The monoisotopic mass of this molecule is calculated to be 190.02416 Da. ebi.ac.uk HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, typically within a few parts per million (ppm). This level of accuracy allows for the unambiguous confirmation of the compound's elemental formula, a critical step in structural elucidation.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly suitable for analyzing polar molecules like carboxylic acids and their esters without causing significant fragmentation. In ESI-MS, a sample solution is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and directed into the mass analyzer.

For the analysis of this compound (as the parent acid), ESI in negative ion mode is typically employed. The acidic proton of the carboxyl group is readily lost, forming the deprotonated molecule, [M-H]⁻, which would be observed at an m/z corresponding to the mass of the conjugate base. This technique is highly sensitive and is often coupled with liquid chromatography (LC-ESI-MS) for the analysis of complex mixtures. nm-aist.ac.tz Studies on related trifluoromethylated aromatic compounds have successfully used ESI-MS/MS to investigate their gas-phase reactivity and fragmentation. nih.govresearchgate.net

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of ions. In this technique, a specific precursor ion (e.g., the molecular ion or the [M-H]⁻ ion) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed. The fragmentation pattern provides a fingerprint that is characteristic of the molecule's structure. pharmacy180.com

Table 2: Proposed Key Fragment Ions of 3-(Trifluoromethyl)benzoic Acid in Mass Spectrometry Based on general fragmentation patterns for aromatic carboxylic acids and trifluoromethylated compounds.

m/z (Proposed) Formula Loss from Precursor Description
190 [C8H5F3O2]+• - Molecular Ion (M+•)
173 [C8H4F3O]+ •OH Loss of hydroxyl radical to form an acylium ion.
145 [C7H4F3]+ •OH, CO Subsequent loss of carbon monoxide from the acylium ion.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid.

Single-crystal X-ray diffraction provides precise information about the arrangement of atoms in a crystal lattice, including unit cell dimensions, bond lengths, bond angles, and intermolecular interactions. encyclopedia.pub The technique involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. This pattern is directly related to the crystal's internal structure. encyclopedia.pub

While a published single-crystal X-ray structure for this compound was not identified in the surveyed literature, this technique remains the gold standard for solid-state structural confirmation. An analysis would provide the precise spatial coordinates of each atom in the asymmetric unit. For comparison and to illustrate the type of data obtained, the crystallographic parameters for a related compound, ethyl 2,6-dimethoxybenzoate, are presented below. mdpi.com Such data allows for a complete and unambiguous determination of the molecular conformation in the solid state. sapub.org

Table 3: Example Crystallographic Data for a Benzoate Derivative (Ethyl 2,6-dimethoxybenzoate) This data is for a representative benzoate derivative and is provided for illustrative purposes only. mdpi.com

Parameter Value
Chemical Formula C11H14O4
Crystal System Triclinic
Space Group P-1
a (Å) 8.5518(3)
b (Å) 10.8826(8)
c (Å) 11.9939(6)
α (°) 101.273(5)
β (°) 98.287(3)
γ (°) 94.092(4)
Volume (ų) 1077.54(10)

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding)

Theoretical studies on 4-substituted benzoic acid dimers have shown that the formation of these cyclic hydrogen-bonded dimers is an energetically favorable process researchgate.net. The strength of these hydrogen bonds can be influenced by the nature of the substituent on the phenyl ring. For instance, electron-withdrawing groups, such as the trifluoromethyl group, can affect the electron density of the carboxylic acid moiety and subtly alter the hydrogen bond strength.

The table below summarizes the types of intermolecular interactions that are likely to be present in the solid-state structure of this compound, based on the analysis of related compounds.

Interaction TypeDonorAcceptorTypical Distance/GeometryReference Example
Hydrogen Bond O-H (Carboxyl)O=C (Carboxyl)Forms centrosymmetric dimers4-nitro-3-(trifluoromethyl)benzoic acid researchgate.net
C—H⋯F Interaction C-H (Aromatic)F-C (Trifluoromethyl)Can influence crystal packingDimolybdenum complex with 4-trifluoromethylbenzoate ligands nih.gov
C—F⋯π Interaction C-F (Trifluoromethyl)π-system (Aromatic ring)Contributes to supramolecular assemblyDimolybdenum complex with 4-trifluoromethylbenzoate ligands nih.gov
π-π Stacking Aromatic RingAromatic RingOffset or face-to-face stackingGeneral for aromatic carboxylic acids

Other Spectroscopic Methods

UV-Visible Spectroscopy in Photochemical Studies

UV-Visible spectroscopy is a valuable tool for investigating the electronic transitions in molecules and can provide insights into their photochemical behavior. The absorption of UV light by this compound can lead to electronic excitation, which may initiate photochemical reactions.

Studies have shown that the UV-Visible absorption spectra of trifluoromethylbenzoic acid isomers are distinct. Specifically, the meta-isomer, 3-trifluoromethylbenzoic acid, exhibits different absorption characteristics in the 190 nm to 300 nm range compared to its ortho and para counterparts. It has been noted that the absorbance values for the meta isomer are lower in the 215 nm to 240 nm region when compared to the para isomer researchgate.net.

The photochemical reactivity of trifluoromethyl-substituted aromatic compounds has been demonstrated. For instance, research on the photoassisted degradation of trifluoromethyl benzoic acid isomers, including the 3-trifluoromethyl variant, has been conducted using UVC irradiation. This indicates that the compound can undergo chemical transformation upon absorption of UV light researchgate.net. The degradation process can be monitored by UV-Vis spectroscopy, which would show a decrease in the absorbance of the parent compound over time.

The table below summarizes the key findings related to the UV-Visible spectroscopy and photochemical studies of this compound.

Study TypeWavelength Range/IrradiationKey Findings
Comparative UV-Vis Spectroscopy 190 nm - 300 nmThe absorption spectrum of 3-trifluoromethylbenzoic acid differs from its ortho and para isomers, with lower absorbance between 215 nm and 240 nm compared to the para isomer researchgate.net.
Photochemical Degradation UVC Irradiation3-Trifluoromethylbenzoic acid is susceptible to photoassisted degradation in the presence of a photocatalyst researchgate.net.

Applications in Advanced Chemical Synthesis and Materials Science

3-Trifluoromethylbenzoate as a Versatile Building Block in Organic Synthesis

Methyl 3-(trifluoromethyl)benzoate is a versatile intermediate in the production of a wide array of biologically active molecules. Its distinct electronic properties, conferred by the trifluoromethyl group, make it a desirable component for researchers aiming to synthesize novel compounds with improved stability and efficacy chemimpex.com. This has led to its use in the development of both pharmaceuticals and agrochemicals, where it serves as a foundational structure for more complex molecules chemimpex.com.

Precursor for Complex Molecular Architectures

The 3-trifluoromethylphenyl group is a crucial component in the synthesis of various complex molecular structures, particularly in the pharmaceutical and agrochemical industries. While specific examples of intricate molecular architectures derived directly from this compound are not extensively detailed in readily available literature, its role as a fundamental building block is widely acknowledged chemimpex.comnbinno.com. Trifluoromethylbenzene derivatives, in general, provide a stable and reliable scaffold for chemists to construct elaborate therapeutic agents targeting a range of diseases nbinno.com. The predictable reactivity of these compounds facilitates their incorporation into multi-step syntheses, contributing to the efficient production of complex drug candidates nbinno.com.

Introduction of Trifluoromethyl Group into Organic Molecules

The introduction of a trifluoromethyl (-CF3) group into organic molecules is a critical strategy in medicinal chemistry and materials science to enhance properties such as metabolic stability, lipophilicity, and binding affinity. While this compound itself is primarily used as a building block that already contains the -CF3 group, the broader field of trifluoromethylation chemistry offers various methods to install this important functional group.

Common strategies for trifluoromethylation include:

Nucleophilic Trifluoromethylation: This involves reagents that deliver a trifluoromethyl anion (CF3⁻). A well-known example is the Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane, TMSCF3), which, upon activation with a fluoride (B91410) source, can add a CF3 group to electrophiles like carbonyl compounds princeton.edu.

Electrophilic Trifluoromethylation: These methods utilize reagents that deliver a trifluoromethyl cation (CF3⁺) or its equivalent. Reagents such as Umemoto's and Togni's reagents are widely used for the trifluoromethylation of nucleophiles princeton.edunih.gov.

Radical Trifluoromethylation: This approach generates a trifluoromethyl radical (•CF3) that can then react with various substrates. Photoredox catalysis has emerged as a powerful tool for generating these radicals under mild conditions princeton.edunih.gov.

Transition-Metal-Catalyzed Trifluoromethylation: Copper and palladium complexes are often employed to catalyze the cross-coupling of trifluoromethyl sources with aryl or vinyl halides and boronic acids princeton.edunih.govwikipedia.org.

It is important to distinguish between trifluoromethylation (-CF3) and trifluoromethoxylation (-OCF3). A reagent named Trifluoromethyl benzoate (B1203000) (TFBz) has been developed as a versatile agent for trifluoromethoxylation, a process that introduces the trifluoromethoxy group nih.gov.

Role in Fluorinated Compound Research and Development

The 3-trifluoromethylphenyl moiety, often sourced from this compound derivatives, plays a significant role in the research and development of new fluorinated compounds. The strong electron-withdrawing nature of the trifluoromethyl group can profoundly influence the electronic properties of molecules, a feature that is exploited in the design of advanced materials mdpi.comnih.gov.

Development of Novel Fluorinated Materials

The incorporation of this compound and its derivatives into polymers is a key strategy for developing novel fluorinated materials with enhanced properties. These materials often exhibit superior thermal stability, chemical resistance, and specific optical and electronic characteristics chemimpex.comkpi.ua.

One notable application is in the synthesis of fluorinated polyimides . These polymers are known for their excellent thermal stability, mechanical strength, and low dielectric constants, making them valuable for applications in microelectronics and aerospace. The introduction of trifluoromethyl groups into the polymer backbone can further lower the dielectric constant and improve solubility and processability kpi.uaresearchgate.netdntb.gov.uamdpi.comscielo.br. For instance, polyimides synthesized from diamines containing trifluoromethyl groups have shown high glass transition temperatures and excellent thermal stability, with decomposition temperatures often exceeding 500°C researchgate.net.

The general synthetic route to these polyimides involves the polycondensation of a diamine with a dianhydride to form a polyamic acid, followed by thermal or chemical imidization to yield the final polyimide mdpi.comscielo.br.

Table 1: Properties of Fluorinated Polyimides Derived from Trifluoromethyl-Containing Monomers

Polymer CompositionGlass Transition Temperature (Tg) (°C)5% Weight Loss Temperature (°C) (in N2)Tensile Strength (MPa)
TFDB-based Polyimide 134553592
TFDB-based Polyimide 2366605145

Data compiled from studies on polyimides derived from twisted bis(trifluoromethyl)benzidine (TFDB) researchgate.net.

Synthesis of Compounds with Modified Electronic Properties

The potent electron-withdrawing nature of the trifluoromethyl group makes this compound a valuable precursor for synthesizing organic materials with tailored electronic properties mdpi.comnih.gov. This is particularly relevant in the fields of organic electronics and liquid crystals.

In the area of organic photovoltaics (PSCs) , the introduction of trifluoromethyl groups into polymer donors has been shown to be a synthetically simple and effective method for fluorination. This modification can lower the Highest Occupied Molecular Orbital (HOMO) energy level and enhance intermolecular interactions, leading to improved absorption of light. Solar cells based on a trifluoromethylated donor have demonstrated a significant increase in power conversion efficiency compared to their methylated counterparts.

Liquid crystals are another class of materials where the 3-trifluoromethylphenyl unit is employed to modify electronic and mesomorphic properties. The introduction of fluorine-containing groups can influence the dielectric anisotropy, viscosity, and phase behavior of liquid crystalline materials beilstein-journals.orgnih.govnycu.edu.twresearchgate.netmdpi.comrsc.orgrsc.orgtandfonline.com. For instance, the strategic placement of fluorine atoms on a terphenyl core, a common liquid crystal mesogen, can reduce the melting temperature and influence the nematic temperature range nycu.edu.tw. While direct synthesis from this compound is not always the primary route, the 3-trifluoromethylphenyl moiety is a key structural element in many high-performance liquid crystals.

Table 2: Comparison of Properties for a Polymer Donor With and Without Trifluoromethylation

PolymerHOMO Energy Level (eV)Power Conversion Efficiency (%)
Methylated Polymer DonorHigherLower
Trifluoromethylated Polymer DonorLower~2-fold increase

Illustrative data based on the findings that trifluoromethylation lowers the HOMO energy level and increases power conversion efficiency.

Applications in Materials Science

The utility of this compound extends broadly within materials science, primarily due to the desirable properties imparted by the trifluoromethyl group. Materials incorporating this moiety often exhibit enhanced durability, chemical resistance, and thermal stability chemimpex.com.

One of the primary applications is in the formulation of high-performance polymers and coatings . The incorporation of this compound into polymer structures can significantly improve their resistance to chemical degradation and enhance their durability, making them suitable for demanding industrial applications chemimpex.com.

Furthermore, the 3-trifluoromethylphenyl group is a key building block in the development of fluorinated materials known for their low surface energy and high thermal stability. These characteristics are advantageous in a variety of high-performance applications, from advanced electronics to specialized coatings chemimpex.com.

Incorporation into Polymers and Coatings for Enhanced Properties

The introduction of fluorinated moieties like the trifluoromethyl group into polymer structures is a well-established strategy for enhancing material properties. While specific data on polymers derived directly from this compound is limited, the principles of incorporating fluorinated functional groups are widely applicable. The inclusion of such groups can significantly increase the hydrophobicity of a polymer, leading to coatings with excellent water-repellent and self-cleaning properties. Furthermore, the high thermal and chemical stability associated with the C-F bond can impart greater durability and resistance to degradation in harsh environments. In polymer systems like poly(methyl methacrylate), the presence of trifluoromethyl groups can be used to control surface and optical properties.

Development of Advanced Functional Materials

A significant application of trifluoromethyl-substituted benzoates is in the construction of advanced functional materials such as coordination polymers (CPs) and metal-organic frameworks (MOFs). A notable example involves the use of a closely related derivative, 3,5-bis(trifluoromethyl)benzoate (B8306798) (TFMBz), in the synthesis of cobalt(II) coordination polymers. acs.orgicmab.es

These materials are built from metal nodes (Co(II)) linked by organic ligands (TFMBz and 4,4′-bipyridine), creating extended, porous structures. acs.orgicmab.es The properties of the resulting coordination polymers are highly dependent on the synthesis conditions, such as the solvent used. For instance, reacting the cobalt precursor with TFMBz and 4,4'-bipyridine in different solvents yields various supramolecular isomers with the same chemical formula but different structural arrangements and porosities. unifi.it

One such isomer, synthesized in low-polarity solvents, is microporous with a significant surface area, demonstrating a "gate-opening" effect for nitrogen gas adsorption at low pressures. acs.orgunifi.it This behavior is characteristic of advanced functional materials used in gas storage and separation applications. The specific properties of these cobalt(II)-TFMBz coordination polymers are detailed in the table below.

PropertyIsomer 2Isomer 3Isomer 5
Synthesis Solvent Supercritical CO2, acetonitrile, heptaneEthoxyethanolWater
Structure Microporous 1D ladder chainsMicroporous 1D ladder chainsNon-porous 2D network
Surface Area 330 m² g⁻¹230 m² g⁻¹Non-porous
Porosity Feature Gate-opening effect at low pressureStandard microporosityN/A

This table summarizes the properties of different coordination polymer isomers synthesized using 3,5-bis(trifluoromethyl)benzoate, demonstrating how solvent choice influences the final material's structure and function. acs.orgicmab.esunifi.it

Ligand Design and Coordination Chemistry

The this compound moiety and its derivatives serve as important trifluoromethylated ligands in coordination chemistry. In the aforementioned cobalt(II) coordination polymers, the 3,5-bis(trifluoromethyl)benzoate anion acts as a primary ligand, coordinating to the cobalt centers. acs.orgicmab.es Its structure allows it to adopt different coordination modes, such as bidentate bridging and chelating, which influences the dimensionality and topology of the final polymeric network. unifi.it The synthesis of these coordination polymers demonstrates the successful use of trifluoromethylated benzoates to create complex, multi-dimensional structures with tunable properties. acs.org

The trifluoromethyl (-CF3) group is a powerful electron-withdrawing substituent due to the high electronegativity of the fluorine atoms. quora.comnih.gov Its influence is primarily through a strong negative inductive effect (-I effect), which withdraws electron density from the aromatic ring and the carboxylate group of the benzoate ligand. quora.comnih.gov

This electronic perturbation has several important consequences for the ligand's behavior:

Increased Acidity: The electron-withdrawing nature of the -CF3 group stabilizes the negative charge on the carboxylate anion. This makes the corresponding carboxylic acid, 3-(trifluoromethyl)benzoic acid, a stronger acid than unsubstituted benzoic acid. quora.com

Modified Reactivity: The withdrawal of electron density deactivates the aromatic ring towards electrophilic substitution. mdpi.com

Enhanced Electrophilicity: The -CF3 group can enhance the electrophilic character of adjacent functional groups or cationic centers within a larger molecule. nih.gov

These electronic modifications are crucial in tuning the properties of the resulting metal complexes, affecting their stability, reactivity, and potential for applications in areas like catalysis and photochemistry.

Design of Chemical Probes and Scaffolds

In medicinal chemistry and chemical biology, the trifluoromethylphenyl group is a valuable scaffold for designing new therapeutic agents and chemical probes. nih.gov The incorporation of a -CF3 group can significantly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.comnih.gov These changes are often beneficial for developing effective drug candidates. nih.gov

A derivative, 3-fluoro-5-(trifluoromethyl)benzoic acid, is utilized as a building block in the synthesis of active pharmaceutical ingredients (APIs). ossila.com Its structural features are exploited to enhance lipophilicity and binding interactions. For example, this scaffold has been incorporated into a molecule designed as a fusion inhibitor for the influenza A virus. ossila.com The ability of the trifluoromethyl-substituted benzoic acid to be readily attached to other molecular frameworks makes it a strategic component for creating diverse libraries of compounds for biological screening. ossila.com Similarly, trifluoromethyl-substituted iridium(III) complexes have been developed that can photoreact with and damage guanine, a key component of DNA, paving the way for new photosensitizers in cancer therapy. nih.gov

Design Principles for Modifying Molecular Properties (e.g., Lipophilicity, Metabolic Stability)

The incorporation of a 3-trifluoromethylbenzoyl moiety into a molecule is a strategic design choice in medicinal chemistry aimed at modulating its physicochemical properties. The trifluoromethyl (-CF3) group, in particular, imparts unique characteristics that can significantly influence a compound's lipophilicity and metabolic stability, which are critical determinants of a drug's pharmacokinetic profile. mdpi.comnih.gov

Modulating Lipophilicity

Lipophilicity, often quantified as the logarithm of the partition coefficient (log P), affects a molecule's absorption, distribution, membrane permeability, and binding to biological targets. mdpi.com The introduction of a trifluoromethyl group is a well-established method for increasing a molecule's lipophilicity. nih.gov

The fluorine atoms in the -CF3 group enhance lipophilicity, which can improve a compound's ability to cross cell membranes and increase its volume of distribution. mdpi.comnih.gov The trifluoromethyl group is recognized as one of the most utilized lipophilic substituents in drug design. mdpi.com Its contribution to lipophilicity is quantified by the Hansch hydrophobicity constant (π), which for a -CF3 group is +0.88. mdpi.com This positive value indicates a significant increase in lipophilicity when replacing a hydrogen atom. For comparison, the XLogP3 value, a computed measure of lipophilicity, for methyl 3-(trifluoromethyl)benzoate is 3.3. nih.gov

The position of the trifluoromethyl group can influence its effect. For instance, studies on aliphatic alcohols have shown that trifluorination most strongly enhances lipophilicity when the -CF3 group is in the alpha-position relative to a functional group. nih.gov While fluorination of an aromatic system generally increases lipophilicity, the effects can be more complex in aliphatic chains. nih.gov

The following table illustrates the impact of the trifluoromethyl group on the calculated lipophilicity (logP) of a simple aromatic scaffold compared to its non-fluorinated and methyl-substituted analogs.

CompoundStructureSubstituent (R)Calculated logP
TolueneToluene structure-CH₃2.11
BenzotrifluorideBenzotrifluoride structure-CF₃2.53

Data sourced from chemical property databases. The logP values are representative calculations and may vary slightly between different prediction models.

Enhancing Metabolic Stability

Metabolic stability refers to a compound's resistance to breakdown by metabolic processes, primarily by enzymes such as the cytochrome P450 (CYP450) family in the liver. patsnap.com Poor metabolic stability leads to rapid clearance from the body, reducing a drug's half-life and bioavailability. patsnap.comresearchgate.net Introducing a trifluoromethyl group is a key strategy to enhance metabolic stability. mdpi.comresearchgate.net

The primary reason for this enhanced stability is the strength of the carbon-fluorine (C-F) bond. The C-F bond has a high dissociation energy (approximately 485 kJ/mol) compared to a carbon-hydrogen (C-H) bond (approximately 414 kJ/mol). mdpi.com This makes the C-F bond less susceptible to enzymatic cleavage, particularly oxidative metabolism by CYP450 enzymes. nih.gov

Strategically placing a trifluoromethyl group on a molecule can block "metabolic hotspots"—positions that are otherwise prone to oxidation. mdpi.com For example, replacing a metabolically vulnerable methyl (-CH3) or methoxy (-OCH3) group with a trifluoromethyl (-CF3) or trifluoromethoxy (-OCF3) group, respectively, can prevent metabolic degradation at that site. nih.gov The strong electron-withdrawing nature of the -CF3 group can also deactivate an adjacent aromatic ring, further reducing its susceptibility to oxidative metabolism. mdpi.com

A compelling example of this principle is found in the development of picornavirus inhibitors. Researchers compared the in vitro metabolic stability of an oxadiazole-isoxazole compound (analogue 3 ) with its trifluoromethyl counterpart (analogue 9 ). The study, using monkey liver microsomes, found that the methyl-containing compound (3 ) was converted into eight different metabolic products. In stark contrast, the trifluoromethyl analogue (9 ) was significantly more stable, yielding only two minor products. nih.gov This demonstrated a "global metabolic protective effect," where the -CF3 group not only prevented hydroxylation at its own position but also shielded other parts of the molecule from metabolic attack. nih.gov

The research findings are summarized in the table below.

Compound AnalogueKey SubstituentNumber of Metabolic ProductsMetabolic Conversion
Analogue 3-CH₃ (Methyl)8Not specified
Analogue 9-CF₃ (Trifluoromethyl)2 (minor)~4%

Data from a study on the metabolic stability of picornavirus inhibitors. nih.gov

Q & A

Q. What are the standard synthetic routes and purification methods for 3-Trifluoromethylbenzoate?

Methodological Answer: this compound is typically synthesized via nucleophilic substitution or esterification reactions. A common approach involves reacting trifluoromethyl-substituted benzoyl chloride with alcohols (e.g., methanol or ethanol) under controlled conditions. For example, triethylamine (Et₃N) is often used as a base to neutralize HCl byproducts in anhydrous tetrahydrofuran (THF) . Purification is achieved through column chromatography or recrystallization, with thin-layer chromatography (TLC) monitoring reaction progress . Key parameters include temperature control (room temperature to reflux) and stoichiometric ratios to minimize side products.

Q. Which analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC): Used to assess purity (>98% as per typical research-grade standards) and separate isomers .
  • Mass Spectrometry (MS): Confirms molecular weight (190.12 g/mol) and fragmentation patterns .
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹⁹F NMR are critical for verifying trifluoromethyl group integration and aromatic proton environments .
  • X-ray Crystallography: Resolves crystal structure and intermolecular interactions, though this requires high-purity single crystals .

Advanced Research Questions

Q. How can researchers optimize reaction yields of this compound derivatives under varying conditions?

Methodological Answer: Optimization involves systematic variation of:

  • Solvent Polarity: THF or dichloromethane (DCM) enhances solubility of intermediates.
  • Catalyst Use: Lewis acids (e.g., ZnCl₂) may accelerate esterification.
  • Temperature Gradients: Lower temperatures favor selectivity; reflux improves kinetics.
  • Stoichiometry: Excess alcohol (1.5–2 eq.) drives esterification to completion.
    Reaction progress should be monitored via TLC or in situ FTIR to detect carbonyl intermediates. Post-reaction, fractional distillation or preparative HPLC can isolate high-purity products .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer: Discrepancies often arise from variations in assay conditions or structural analogs. To address this:

  • Standardize Assays: Use consistent cell lines (e.g., HEK293 for enzyme inhibition) and controls.
  • Structural-Activity Relationship (SAR) Studies: Compare analogs (e.g., 3,5-bis(trifluoromethyl)benzoic acid ) to isolate substituent effects.
  • Meta-Analysis: Apply statistical tools to aggregate data across studies, identifying outliers or methodological biases .

Q. How do structural modifications influence the physicochemical properties of this compound analogs?

Methodological Answer: Modifications at the benzoate ring alter:

  • Lipophilicity: Trifluoromethyl groups increase logP, enhancing membrane permeability.
  • Electron-Withdrawing Effects: Fluorine substituents stabilize negative charges, affecting acidity (pKa ~2.5–3.0) .
  • Thermal Stability: Bulky substituents (e.g., benzyl groups) raise melting points (e.g., 140–144°C for 3,5-bis(trifluoromethyl)benzoic acid ).
Analog CAS RN Key Property Application
3-Trifluoromethylbenzoic acid454-92-2High acidity (pKa ~2.8)Catalysis, drug intermediates
3,5-Bis(trifluoromethyl)benzoyl chloride785-56-8Reactive acylating agentPolymer synthesis
Ethyl 3-fluoro-4-hydroxybenzoate56355-21-6Enzyme inhibition potentialMedicinal chemistry
Data compiled from .

Q. What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas).
  • Waste Disposal: Neutralize acidic byproducts before disposal and segregate halogenated waste .

Q. How can researchers validate the purity of this compound for quantitative studies?

Methodological Answer:

  • Certified Reference Materials (CRMs): Use CRM4601-b (200 mg, >95% purity) for NMR calibration .
  • Multi-Technique Cross-Validation: Combine HPLC (retention time), MS (m/z 190.12), and elemental analysis (%C, %F) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.